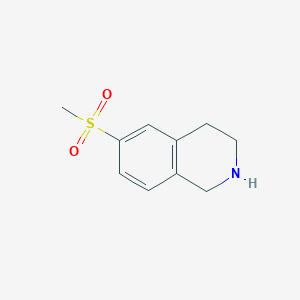
6-Phenoxy-2-(4-trifluoromethyl-thiazol-2-yl)-pyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenoxy-2-(4-trifluoromethyl-thiazol-2-yl)-pyrimidin-4-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring substituted with a phenoxy group and a thiazole ring that contains a trifluoromethyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxy-2-(4-trifluoromethyl-thiazol-2-yl)-pyrimidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a haloketone with a thioamide under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
6-Phenoxy-2-(4-trifluoromethyl-thiazol-2-yl)-pyrimidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
6-Phenoxy-2-(4-trifluoromethyl-thiazol-2-yl)-pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Phenoxy-2-(4-trifluoromethyl-thiazol-2-yl)-pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 6-Phenoxy-2-(4-methyl-thiazol-2-yl)-pyrimidin-4-ol
- 6-Phenoxy-2-(4-chloro-thiazol-2-yl)-pyrimidin-4-ol
- 6-Phenoxy-2-(4-bromo-thiazol-2-yl)-pyrimidin-4-ol
Uniqueness
6-Phenoxy-2-(4-trifluoromethyl-thiazol-2-yl)-pyrimidin-4-ol is unique due to the presence of the trifluoromethyl group, which can significantly enhance its chemical stability, lipophilicity, and biological activity compared to similar compounds with different substituents.
属性
分子式 |
C14H8F3N3O2S |
|---|---|
分子量 |
339.29 g/mol |
IUPAC 名称 |
4-phenoxy-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H8F3N3O2S/c15-14(16,17)9-7-23-13(18-9)12-19-10(21)6-11(20-12)22-8-4-2-1-3-5-8/h1-7H,(H,19,20,21) |
InChI 键 |
XXNJLPKQKCVFLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC(=O)NC(=N2)C3=NC(=CS3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13941598.png)

![2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine](/img/structure/B13941609.png)

